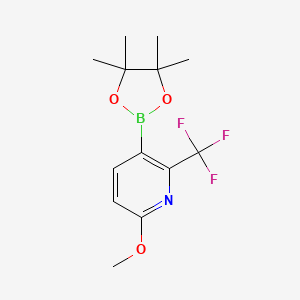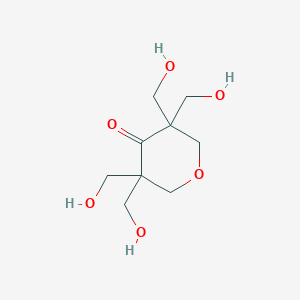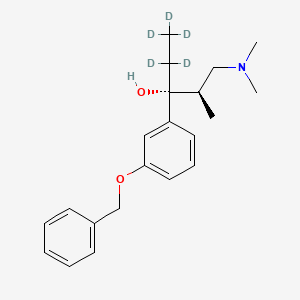
(2-Methoxyethyl)(3-methylbutan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxyethyl)(3-methylbutan-2-yl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound has a molecular formula of C8H19NO and a molecular weight of 145.24 g/mol . It is a secondary amine, meaning the nitrogen atom is bonded to two alkyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)(3-methylbutan-2-yl)amine can be achieved through nucleophilic substitution reactions. One common method involves the reaction of 3-methylbutan-2-amine with 2-methoxyethyl chloride under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing techniques such as distillation and crystallization for purification .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxyethyl)(3-methylbutan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
(2-Methoxyethyl)(3-methylbutan-2-yl)amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of (2-Methoxyethyl)(3-methylbutan-2-yl)amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This interaction can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Methyl-1-butanamine: A similar compound with a slightly different structure, used in similar applications.
N,N-Dimethylethanamine: Another secondary amine with different alkyl groups attached to the nitrogen atom.
Uniqueness
(2-Methoxyethyl)(3-methylbutan-2-yl)amine is unique due to its specific combination of alkyl groups and the presence of a methoxyethyl group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Propiedades
Fórmula molecular |
C8H19NO |
|---|---|
Peso molecular |
145.24 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C8H19NO/c1-7(2)8(3)9-5-6-10-4/h7-9H,5-6H2,1-4H3 |
Clave InChI |
MQFGODBZPBVXNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)NCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


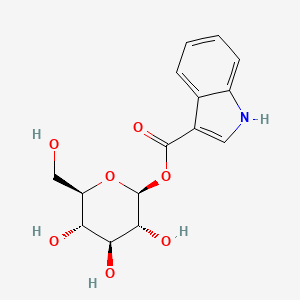

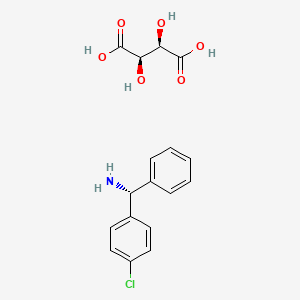
![methyl[(2-phenyl-1H-imidazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13450117.png)

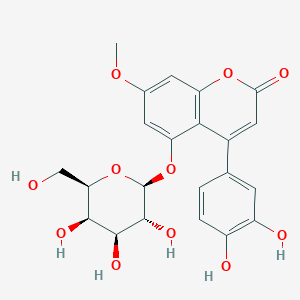
![3-[(Acetylmethylamino)methyl]benzoic acid](/img/structure/B13450130.png)
![1-[(3,4-Dimethoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13450147.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-[3-(2,3-dihydroxypropyl)-2-hydroxyphenyl]methylideneamino]acetamide](/img/structure/B13450151.png)

![N-[(6aS,8S)-2-(2,4-Difluorophenyl)-5,6,6a,7,8,9,10,12-octahydro-6,12-dioxopyrido[2,1-c][1,4]benzodiazepin-8-yl]-N'-(1-methylethyl)-urea](/img/structure/B13450164.png)
